Superior Potency Against Plasmodium falciparum DXR Compared to Fosmidomycin
FR-900098 exhibits approximately 2-fold greater potency than its parent compound, fosmidomycin, in inhibiting the growth of multiple Plasmodium falciparum strains in vitro [1]. This enhanced potency is a critical factor in its selection as a lead antimalarial candidate [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 170 nM (HB3 strain), 170 nM (A2 strain), 90 nM (Dd2 strain) |
| Comparator Or Baseline | Fosmidomycin (approx. 340 nM, HB3 strain) |
| Quantified Difference | Approximately 2-fold more potent (IC50 ratio ~0.5) |
| Conditions | In vitro culture of P. falciparum strains; IC50 determined by [3H]hypoxanthine incorporation or SYBR Green I fluorescence assays. |
Why This Matters
The 2-fold increase in potency translates to a lower required concentration for equivalent antiparasitic effect, potentially improving therapeutic index and reducing the risk of resistance development.
- [1] Bertin Bioreagent. FR900098 (sodium salt) Product Datasheet. 2024. View Source
- [2] Wiesner J, et al. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity. 2016. View Source
